molecular formula C5H5BrN2OS B1397211 3-Bromothiophene-2-carbohydrazide CAS No. 1043593-57-2

3-Bromothiophene-2-carbohydrazide

Cat. No.: B1397211
CAS No.: 1043593-57-2
M. Wt: 221.08 g/mol
InChI Key: LCQNKHYKMPUEIM-UHFFFAOYSA-N
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Description

3-Bromothiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C5H5BrN2OS and its molecular weight is 221.08 g/mol. The purity is usually 95%.
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Biological Activity

3-Bromothiophene-2-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities. Characterized by a thiophene ring with a bromine atom at the 3-position and a carbohydrazide group at the 2-position, this compound exhibits significant potential in medicinal chemistry. The unique structural features of this compound contribute to its reactivity and biological properties, making it a subject of various research studies.

  • Molecular Formula : CHBrNOS
  • Molecular Weight : Approximately 221.075 g/mol

Structural Features

The compound's structure includes:

  • A thiophene ring, which is known for its electron-rich properties.
  • A carbohydrazide functional group, which enhances its biological activity through potential interactions with biological targets.

Antimicrobial and Antiproliferative Effects

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that derivatives of this compound possess significant activity against various bacterial strains. For instance, one study demonstrated that several synthesized analogs displayed promising antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .

Anti-Leishmanial Activity

A significant area of research involves the anti-leishmanial activity of compounds related to this compound. In a comparative study, derivatives were evaluated for their efficacy against Leishmania parasites. The results indicated that certain modifications to the thiophene structure could enhance anti-leishmanial activity while reducing cytotoxicity . This highlights the potential for developing targeted therapies against leishmaniasis using thiophene-based compounds.

Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic effects on cancer cells. Studies suggest that this compound and its derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve interference with cell cycle regulation, making it a candidate for further development as an anticancer agent . Notably, some derivatives have shown selectivity towards specific cancer types, indicating potential for targeted cancer therapies.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Thiophene-2-carbohydrazide Thiophene ring with a hydrazide groupLacks bromine substitution
5-Bromothiophene-2-carbohydrazide Similar structure but different bromine positionPotentially different reactivity patterns
Thiophene-3-carboxylic acid Carboxylic acid instead of hydrazideDifferent functional group affecting solubility
5-Acylthiophenes Acyl groups attached to thiopheneDiverse biological activities due to acyl variations

This table illustrates how the presence of bromine and the carbohydrazide group in this compound contributes to its distinct biological activities compared to other thiophene derivatives.

Case Studies

  • Anti-Leishmanial Efficacy : A study published in PMC evaluated various thiophene derivatives against Leishmania donovani. It was found that modifications enhancing lipophilicity improved the compounds' efficacy while minimizing cytotoxic effects on mammalian cells .
  • Cytotoxicity in Cancer Models : Research involving human cancer cell lines demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against colorectal cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Properties

IUPAC Name

3-bromothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQNKHYKMPUEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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